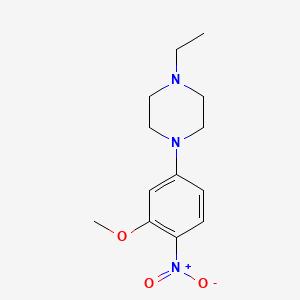

4-chloro-N-methylpyridine-3-carboxamide

カタログ番号:

B8763721

CAS番号:

62458-78-0

分子量:

170.59 g/mol

InChIキー:

JWPKMXPQNPSIGE-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

概要

説明

4-Chloro-N-methylpyridine-3-carboxamide, also known as 4-chloro-N-methylpicolinamide, is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom and a carboxamide group . The SMILES string representation of the molecule isCNC(=O)c1cc(Cl)ccn1 . Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 170.60 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Safety and Hazards

特性

CAS番号 |

62458-78-0 |

|---|---|

分子式 |

C7H7ClN2O |

分子量 |

170.59 g/mol |

IUPAC名 |

4-chloro-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H7ClN2O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H,9,11) |

InChIキー |

JWPKMXPQNPSIGE-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)C1=C(C=CN=C1)Cl |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Oxalyl chloride (1.01 mL, 11.6 mmol) was added to a suspension of 4-chloronicotinic acid (prepared according to F. Guillier et al. J. Org. Chem. 1995, 60, 292) (1.5 g, 7.7 mmol) in CH2Cl2 (15 mL) containing 2 drops of DMF. The mixture was stirred at room temperature for 1 h then evaporated to dryness, suspended in CH2Cl2 (10 mL) and re-evaporated. The residue was re-suspended in CH2Cl2 (10 mL), cooled to 0° C. and treated with triethylamine (3.23 mL, 23.2 mmol) dropwise followed by a 2M solution of methylamine in THF (7.7 mL, 15.4 mmol) dropwise. The resulting orange mixture was stirred at 0° C. for 20 min before being concentrated in vacuo. The residue was treated with sat. NaHCO3 (aq) (30 mL), extracted with CH2Cl2 10×25 mL) and the combined organic layers were dried (MgSO4) and evaporated to give an orange oil which crystallised. The solid was triturated with ether (10 mL), stirred for 30 min, then filtered and washed with 1:1 ether/pentane (20 mL) to give the title amide (986 mg, 75%) as an off-white solid; δH (CDCl3, 400 MHz) 3.07 (3H, d), 6.20 (1H, br), 7.37 (1H, d), 8.53 (1H, d), 8.86 (1H, s).

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Synthesis routes and methods II

Procedure details

Name

Synthesis routes and methods III

Procedure details

To a suspension of crude 4-chloronicotinoyl chloride hydrochloride in 25 mL of THF was added methylamine solution (2M in THF, 20 mL, 40 mmol, 4.0 eq) at 0° C. The reaction mixture was stirred at room temperature for 1 hour and concentrated under reduced pressure. The crude material was dissolved in ethylacetate (75 mL) and water/brine/saturated sodium bicarbonate solution (1/1/1, 75 mL). The separated aqueous layer was extracted with EtOAc. The combined organic layers were washed with water/brine/saturated sodium bicarbonate solution (1/1/1, 25 mL) and brine (25 mL) and dried over sodium sulfate. Removal of the solvent under reduced pressure afforded the title compound as orange solid (400 mg, 24%), which was used without further purification. MH+=171.0, Rt=0.55 min.

Name

Yield

24%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-2-ethyl-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8763639.png)

![1-[4-(3-Chloropropyl)phenyl]ethanone](/img/structure/B8763647.png)

![N-[2-(5-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8763653.png)